molecular formula C8H4F6O B1402258 4-(Difluoromethoxy)-1-fluoro-2-(trifluoromethyl)benzene CAS No. 1417566-45-0

4-(Difluoromethoxy)-1-fluoro-2-(trifluoromethyl)benzene

Cat. No.: B1402258
CAS No.: 1417566-45-0
M. Wt: 230.11 g/mol
InChI Key: JVWSNZXDZBVNKO-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-1-fluoro-2-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of fluorine and trifluoromethyl groups. These substituents confer unique chemical properties, making the compound valuable in various scientific and industrial applications. The trifluoromethyl group, in particular, is known for its high electronegativity and lipophilicity, which can enhance the stability and bioactivity of molecules .

Chemical Reactions Analysis

4-(Difluoromethoxy)-1-fluoro-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-(Difluoromethoxy)-1-fluoro-2-(trifluoromethyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-1-fluoro-2-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and stability. This interaction can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 4-(Difluoromethoxy)-1-fluoro-2-(trifluoromethyl)benzene include other fluorinated aromatic compounds such as:

  • 4-(Trifluoromethoxy)benzene
  • 1,4-Bis(trifluoromethyl)benzene
  • 4-(Difluoromethoxy)benzaldehyde

These compounds share similar structural features but differ in the number and position of fluorine and trifluoromethyl groups. The unique combination of substituents in this compound provides distinct chemical properties, making it particularly valuable in specific applications .

Properties

IUPAC Name

4-(difluoromethoxy)-1-fluoro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6O/c9-6-2-1-4(15-7(10)11)3-5(6)8(12,13)14/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWSNZXDZBVNKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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